molecular formula C12H16ClN3OS B3081076 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride CAS No. 1095490-69-9

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride

Cat. No.: B3081076
CAS No.: 1095490-69-9
M. Wt: 285.79 g/mol
InChI Key: WHGZZBPJKOXVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their broad range of chemical and biological properties .


Synthesis Analysis

Oxadiazoles, including the compound , are typically synthesized through the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .


Molecular Structure Analysis

The molecular structure of this compound, like other oxadiazoles, includes a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure of this specific compound could not be found in the available literature.


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles typically involve the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation . The exact reactions for this specific compound could not be found in the available literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the specific compound. Generally, they are soluble in water . The exact physical and chemical properties of this specific compound could not be found in the available literature.

Scientific Research Applications

Antimicrobial Applications

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles demonstrated potent to weak antimicrobial activity against various bacterial and fungal strains. Compounds within this series showed significant inhibition, with minimum inhibitory concentrations ranging from 8-26 μg ml(-1) against bacteria and 8-24 μg ml(-1) against fungi, representing a novel class of potent antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Anticancer and Anti-inflammatory Applications

Another study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives included computational and pharmacological evaluation for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds exhibited moderate inhibitory effects and showed potential as antioxidants, with one particular derivative being potent in toxicity assessment and tumor inhibition (Faheem, 2018).

Cytotoxic Evaluation

Further research involved the synthesis of novel 1,3,4-oxadiazole derivatives containing a 5-phenyl thiophene moiety, which were evaluated for their anticancer properties. One of the synthesized compounds showed notable cytotoxicity against the Caco-2 cell line, highlighting the potential of 1,3,4-oxadiazole derivatives in anticancer research (Adimule et al., 2014).

Future Directions

Oxadiazoles, including the compound , have been the subject of extensive research due to their broad range of chemical and biological properties . Future research will likely continue to explore the potential applications of these compounds in various fields, including medicine and agriculture .

Properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGZZBPJKOXVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Reactant of Route 2
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Reactant of Route 3
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Reactant of Route 4
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Reactant of Route 5
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Reactant of Route 6
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.